molecular formula C23H19ClN2O3 B5172505 4-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-1-(4-ethylphenyl)-3,5-pyrazolidinedione

4-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-1-(4-ethylphenyl)-3,5-pyrazolidinedione

Cat. No. B5172505
M. Wt: 406.9 g/mol
InChI Key: CUQHZBANAWNMLN-UYRXBGFRSA-N
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Description

The compound is a pyrazolidinedione derivative, which is a class of compounds known for their biological activity. Pyrazolidinediones have a five-membered ring structure containing two nitrogen atoms and two carbonyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolidinedione ring, a furan ring, and two phenyl rings. The furan ring is attached to one of the phenyl rings via a methylene bridge .


Chemical Reactions Analysis

The compound contains several functional groups that could participate in chemical reactions. For example, the carbonyl groups in the pyrazolidinedione ring could undergo reactions typical of carbonyl compounds, such as nucleophilic addition or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the pyrazolidinedione ring could influence its acidity, while the phenyl rings could contribute to its hydrophobicity .

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, caused by Leishmania strains transmitted through sandfly bites, affects millions worldwide. The synthesized pyrazole derivative compound 13 demonstrated superior antipromastigote activity against Leishmania aethiopica clinical isolates. Its IC50 value (0.018) surpassed standard drugs like miltefosine and amphotericin B deoxycholate . The molecular docking study further supported its efficacy.

Antimalarial Activity

Malaria, transmitted by Plasmodium strains via mosquito bites, remains a global health concern. The hydrazine-coupled pyrazoles compounds 14 and 15 exhibited significant inhibition against Plasmodium berghei. Compound 15 achieved 90.4% suppression, highlighting its potential as an antimalarial agent .

Chemical Synthesis

4-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-1-(4-ethylphenyl)-3,5-pyrazolidinedione serves as an organic building block in chemical synthesis. Researchers can utilize it to create novel compounds or modify existing ones .

Organic Reactions

The benzylic position in this compound is crucial for various reactions. For instance:

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. It’s important to avoid inhalation, ingestion, or skin contact, and to use it only in a well-ventilated area .

Future Directions

The study of pyrazolidinedione derivatives is a promising area of research due to their potential biological activity. Future research could focus on synthesizing various derivatives of this compound and testing their biological activity .

properties

IUPAC Name

(4Z)-4-[[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene]-1-(4-ethylphenyl)pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O3/c1-3-15-5-8-17(9-6-15)26-23(28)19(22(27)25-26)13-18-10-11-21(29-18)16-7-4-14(2)20(24)12-16/h4-13H,3H2,1-2H3,(H,25,27)/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQHZBANAWNMLN-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)C)Cl)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)C)Cl)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-4-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-1-(4-ethylphenyl)pyrazolidine-3,5-dione

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